An In-depth Technical Guide to 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is limited in publicly accessible literature. This guide provides a scientifically informed overview based on the known properties and reactivity of structurally analogous pyrazole derivatives. The information presented herein is intended for research and development purposes and should be cross-referenced with experimentally derived data as it becomes available.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[2][3] Pyrazole-containing compounds exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug development.[1]
This guide focuses on the specific derivative, 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole. The strategic placement of its functional groups—a bromine atom at the 4-position, an ethoxymethyl group at the 3-position, and an isopropyl group at the N1-position—suggests its potential as a versatile building block for the synthesis of novel pharmaceutical agents. The bromo-substituent, in particular, serves as a key handle for further molecular elaboration through various cross-coupling reactions.[6][7]
Molecular Structure and Physicochemical Properties
The molecular structure of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is presented below. Its physicochemical properties, estimated based on data from analogous compounds, are summarized in the subsequent table.
Figure 1: Molecular Structure of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C9H15BrN2O | - |
| Molecular Weight | 247.13 g/mol | - |
| Appearance | Likely a solid or semi-solid | |
| Boiling Point | > 270 °C | Based on 4-bromo-3-isopropyl-1H-pyrazole[8] |
| Purity | Typically >95% for commercial samples | |
| Storage | Sealed in a dry, room temperature environment |
Predicted Spectroscopic Profile
-
¹H NMR:
-
Isopropyl Group: A doublet for the six methyl protons (CH3) and a septet for the single methine proton (CH).
-
Ethoxymethyl Group: A triplet for the methyl protons (CH3), a quartet for the methylene protons (-O-CH2-), and a singlet for the methylene protons adjacent to the pyrazole ring (-C-CH2-O-).
-
Pyrazole Ring: A singlet for the proton at the 5-position.
-
-
¹³C NMR: Distinct signals are expected for each of the nine carbon atoms, with the carbon bearing the bromine atom shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Synthesis and Reactivity
A plausible synthetic route to 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole would likely involve the construction of the substituted pyrazole core, followed by functionalization.
Proposed Synthetic Workflow
Figure 2: Proposed Synthetic Workflow
Reactivity
The chemical reactivity of this molecule is largely dictated by the pyrazole ring and the bromo-substituent.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters.[10][11] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, making it a valuable tool for library synthesis in drug discovery.
-
Other Cross-Coupling Reactions: Other transition-metal-catalyzed cross-coupling reactions, such as Stille, Negishi, and Kumada couplings, could also be employed to further functionalize the molecule at the 4-position.[12]
-
N-H Protection/Deprotection (for related compounds): For pyrazoles with a free N-H, protection with groups like Boc anhydride is often a necessary step before certain reactions.[12] However, in the title compound, the N1 position is already substituted with an isopropyl group.
Potential Applications in Drug Discovery
Substituted pyrazoles are integral to numerous approved drugs and clinical candidates.[1] The title compound, 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[1]
-
Antibacterial Agents: Pyrazole derivatives have shown promising activity against various bacterial strains, including resistant ones.[1][4]
-
Antiviral and Antifungal Agents: The broad biological activity of pyrazoles extends to antiviral and antifungal applications.[5]
The combination of the metabolically stable pyrazole core, the versatile bromo-handle for diversification, and the specific substitution pattern of the title compound makes it a valuable asset for generating libraries of novel compounds for biological screening.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols based on established methodologies for the synthesis and reaction of similar pyrazole compounds.
Protocol 1: Synthesis of 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole
-
Cyclocondensation: React a suitable 1,3-diketone precursor bearing an ethoxymethyl group with isopropylhydrazine in a suitable solvent like ethanol. The reaction is typically heated to reflux for several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product, 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, is then purified, for example, by column chromatography on silica gel.
-
Bromination: The purified pyrazole is dissolved in a chlorinated solvent such as dichloromethane. N-Bromosuccinimide (NBS) is added portionwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Final Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a dried Schlenk tube, add 4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole (1.0 eq.), the desired aryl boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a mixture of a solvent such as 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield the desired coupled product.
Conclusion
4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole represents a promising and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, particularly at the bromine-substituted 4-position. While direct experimental data is currently sparse, the known chemistry and biological importance of the pyrazole scaffold strongly suggest the utility of this compound in the development of new therapeutic agents. Further research into the synthesis and reactivity of this specific molecule is warranted to fully explore its potential.
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